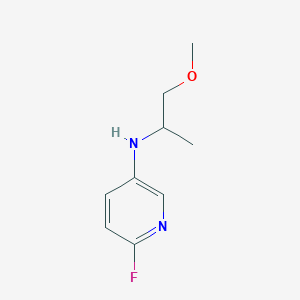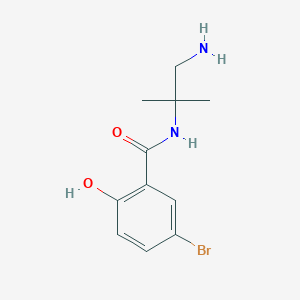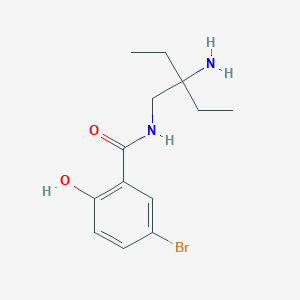
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, also known as BBBA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBBA is a small molecule that has been shown to have a variety of biological effects, including anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has shown promise in a variety of scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can inhibit the growth of cancer cells in vitro and in vivo, and can induce apoptosis (programmed cell death) in cancer cells. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have anti-inflammatory properties, and may be useful in treating inflammatory diseases such as arthritis.
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may be able to induce changes in gene expression that lead to anti-cancer or anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has been shown to have antioxidant effects, and may be useful in protecting cells from oxidative stress. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide has also been shown to have neuroprotective effects, and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using commercially available starting materials, and the final product can be purified using standard techniques. However, one limitation of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide is its relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. Another area of research is the investigation of the neuroprotective effects of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide, and its potential use in treating neurodegenerative diseases. Additionally, N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide may have applications in other areas of research, such as drug discovery and chemical biology. Further research is needed to fully understand the potential of N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide in these areas.
Synthesis Methods
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide can be synthesized using a simple two-step process. First, 5-bromo-2-hydroxybenzoic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1,4-diaminobutane to form N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide. The final product can be purified using column chromatography or recrystallization.
properties
IUPAC Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c12-8-3-4-10(15)9(7-8)11(16)14-6-2-1-5-13/h3-4,7,15H,1-2,5-6,13H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDFNCLOQQVMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NCCCCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminobutyl)-5-bromo-2-hydroxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)
![2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)



![5-bromo-2-hydroxy-N-[2-(2-methoxyethylamino)ethyl]benzamide](/img/structure/B6632398.png)
![5-bromo-N-[2-(ethylamino)ethyl]-2-hydroxybenzamide](/img/structure/B6632402.png)
![N-[(2R)-1-aminopropan-2-yl]-2,5-dichlorobenzenesulfonamide](/img/structure/B6632412.png)